2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458497
InChI: InChI=1S/C18H28N2O/c21-12-11-19-10-4-7-17(13-19)15-20(18-8-9-18)14-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
SMILES: C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

CAS No.:

Cat. No.: VC13458497

Molecular Formula: C18H28N2O

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol -

Specification

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
IUPAC Name 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C18H28N2O/c21-12-11-19-10-4-7-17(13-19)15-20(18-8-9-18)14-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
Standard InChI Key RJRPCZJXJYIDFV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol, with a molecular formula of C₁₈H₂₈N₂O and a molecular weight of 288.4 g/mol. Its structure includes:

  • A piperidine ring (six-membered saturated nitrogen-containing heterocycle).

  • A benzyl-cyclopropyl-amino-methyl substituent at the 3-position, combining aromatic (benzyl), cycloalkyl (cyclopropyl), and amine functionalities.

  • An ethanol group (-CH₂CH₂OH) at the 1-position of the piperidine ring.

The SMILES notation for this compound is C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3, which encodes its connectivity and stereochemistry.

PropertyValue
Molecular FormulaC₁₈H₂₈N₂O
Molecular Weight288.4 g/mol
PubChem CID66566986
InChIKeyRJRPCZJXJYIDFV-UHFFFAOYSA-N

Comparative Analysis with Related Compounds

CompoundSubstituentMolecular WeightKey Application
2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanolBenzyl-cyclopropyl-amino-methyl + ethanol288.4 g/molHypothetical GPCR modulation
2-{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanolBenzyl-isopropyl-amino-methyl + ethanol290.4 g/molIntermediate in drug synthesis
8-[3-Amino-piperidin-1-yl]-xanthineAmino-piperidinyl + xanthineN/ADPP-4 inhibitor

Future Directions and Research Gaps

  • Biological Evaluation: In vitro and in vivo studies are needed to assess the compound’s pharmacokinetic profile (e.g., metabolic stability, bioavailability).

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl-cyclopropyl-amino group or ethanol substituent could optimize target binding.

  • Computational Modeling: Docking simulations could predict interactions with therapeutic targets (e.g., DPP-4, CCR5).

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